![molecular formula C18H24N2O2 B5828987 2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-(propan-2-yl)acetamide](/img/structure/B5828987.png)
2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-(propan-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-(propan-2-yl)acetamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
准备方法
The synthesis of 2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-(propan-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the 2,2-Dimethylpropanoyl Group: This step involves the acylation of the indole core with 2,2-dimethylpropanoyl chloride in the presence of a base such as pyridine or triethylamine.
Attachment of the Acetamide Group: The final step involves the reaction of the intermediate with isopropylamine to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to ensure the desired product is obtained with high purity.
化学反应分析
2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the indole ring. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may have applications in the development of new materials and as a catalyst in chemical reactions.
作用机制
The mechanism of action of 2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole core is known to bind with high affinity to various receptors, which can modulate biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-(propan-2-yl)acetamide can be compared with other indole derivatives, such as:
- 2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-(2-thienylmethyl)acetamide
- 2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-phenylacetamide
- 2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-isopropylacetamide
These compounds share a similar indole core but differ in the substituents attached to the acetamide group. The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity.
属性
IUPAC Name |
2-[3-(2,2-dimethylpropanoyl)indol-1-yl]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-12(2)19-16(21)11-20-10-14(17(22)18(3,4)5)13-8-6-7-9-15(13)20/h6-10,12H,11H2,1-5H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIIZNUDCMDDJGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
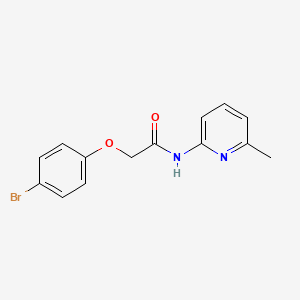
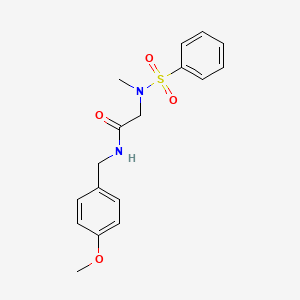
![2-[(E)-[(2E)-2-(diaminomethylidenehydrazinylidene)-1-phenylethylidene]amino]guanidine;nitric acid](/img/structure/B5828912.png)
![1-(4-chlorophenyl)-3-[(4-methylphenyl)amino]-1-propanone](/img/structure/B5828914.png)
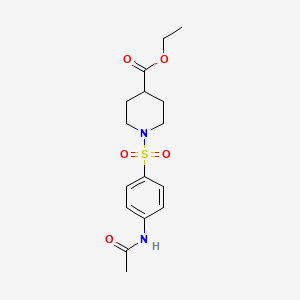
![N-[(2-chlorophenyl)methyl]cyclopropanecarboxamide](/img/structure/B5828923.png)
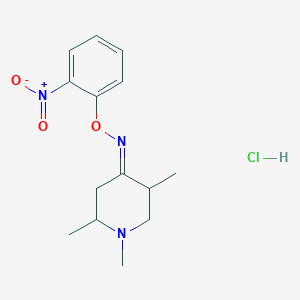
![1-[2-(4-Methyl-2-nitrophenoxy)ethyl]-1,2,4-triazole](/img/structure/B5828945.png)
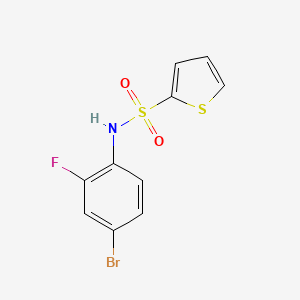
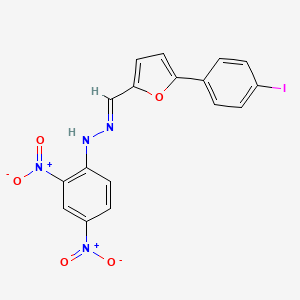
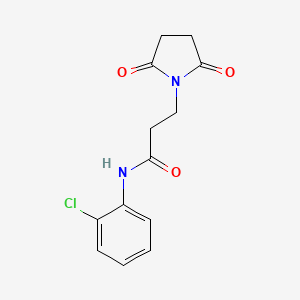
![2-[(5-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(4-METHYLPHENYL)ACETAMIDE](/img/structure/B5828972.png)
![1-[2-(4-isopropyl-3-methylphenoxy)ethyl]-1H-imidazole](/img/structure/B5828994.png)
![2-{[(2-methyl-6-quinolinyl)amino]carbonyl}benzoic acid](/img/structure/B5829001.png)
